Octadec-1-EN-1-YL tetradec-2-enoate
Description
Octadec-1-en-1-yl tetradec-2-enoate is an ester compound comprising two unsaturated hydrocarbon chains: an octadec-1-en-1-yl group (C₁₈H₃₅) derived from 1-octadecene (C₁₈H₃₆) and a tetradec-2-enoate moiety (C₁₄H₂₅O₂). This compound’s structure features double bonds at the 1-position of the octadecenyl chain and the 2-position of the tetradecenoate chain, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
71801-80-4 |
|---|---|
Molecular Formula |
C32H60O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
octadec-1-enyl tetradec-2-enoate |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3 |
InChI Key |
HVKLUQZNHMIHAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl tetradec-2-enoate typically involves the esterification of tetradecenoic acid with octadecenol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Octadec-1-en-1-yl tetradec-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols, acids.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: Octadec-1-en-1-yl tetradec-2-enoate is used as a precursor in the synthesis of various complex molecules and polymers . Its unique structure allows for the formation of diverse chemical derivatives.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its long hydrophobic chains .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers .
Mechanism of Action
The mechanism of action of octadec-1-en-1-yl tetradec-2-enoate involves its interaction with cellular membranes and enzymes . The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may interact with specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound’s closest analogs include:
- 1-Octadecene (C₁₈H₃₆) : A terminal alkene with a molecular weight of 252.48 g/mol .
- Methyl tetradec-2-enoate (C₁₅H₂₈O₂): A shorter-chain ester with a double bond in the acid moiety.
- Octadec-1-en-1-yl acetate (C₂₀H₃₈O₂): A saturated ester analog lacking the tetradecenoate unsaturation.
Table 1: Key Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bond Positions |
|---|---|---|---|
| Octadec-1-en-1-yl tetradec-2-enoate | C₃₂H₅₈O₂ | ~482.8 (calculated) | 1 (octadecenyl), 2 (tetradecenoate) |
| 1-Octadecene | C₁₈H₃₆ | 252.48 | 1 |
| Methyl tetradec-2-enoate | C₁₅H₂₈O₂ | 240.38 | 2 |
Physicochemical Properties
- Boiling/Melting Points: The presence of two double bonds in this compound likely reduces its melting point compared to saturated esters (e.g., octadecyl stearate) due to disrupted molecular packing. 1-Octadecene, a liquid at room temperature (b.p. ~315°C), suggests similar fluidity for the ester .
- Solubility: Increased unsaturation may enhance solubility in nonpolar solvents relative to saturated esters but reduce compatibility with polar solvents.
Reactivity and Stability
- Oxidation : The double bonds in both chains make the ester prone to oxidation, analogous to 1-octadecene, which requires storage under inert atmospheres to prevent degradation .
- Hydrolysis: Ester groups are susceptible to hydrolysis under acidic or basic conditions, a trait shared with methyl tetradec-2-enoate.
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